(1Z)-N',2-dihydroxy-2-phenylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’,2-dihydroxy-2-phenylethanimidamide is an organic compound characterized by the presence of a phenyl group attached to an ethanimidamide moiety, with hydroxyl groups at the 1 and 2 positions
Mechanism of Action
Target of Action
Amidoximes and oximes, the class of compounds to which mandelamidoxime belongs, are known to interact with various biological targets .
Mode of Action
Amidoximes and oximes are known to be oxidized in vivo, releasing nitric oxide (no) . NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission .
Biochemical Pathways
Amidoximes and oximes, including Mandelamidoxime, are involved in the oxidation process that leads to the release of NO . The key role in this process is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .
Result of Action
The release of NO as a result of the oxidation of Mandelamidoxime could have various molecular and cellular effects. NO is known to play a role in vasodilation, neurotransmission, and immune response .
Action Environment
The action, efficacy, and stability of Mandelamidoxime could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the rate of oxidation of amidoximes and oximes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’,2-dihydroxy-2-phenylethanimidamide typically involves the reaction of phenylacetonitrile with hydroxylamine under acidic conditions to form the corresponding oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired product. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’,2-dihydroxy-2-phenylethanimidamide can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’,2-dihydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide moiety can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.
Reduction: Formation of phenylethylamine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(1Z)-N’,2-dihydroxy-2-phenylethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(1Z)-N’,2-dihydroxy-2-phenylethanimidamide: shares structural similarities with compounds such as phenylethylamine and benzamide derivatives.
Phenylethylamine: Known for its role as a neurotransmitter and stimulant.
Benzamide Derivatives: Widely studied for their pharmacological properties.
Uniqueness
The unique combination of hydroxyl groups and an imidamide moiety in (1Z)-N’,2-dihydroxy-2-phenylethanimidamide distinguishes it from other similar compounds
Properties
IUPAC Name |
N',2-dihydroxy-2-phenylethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,7,11-12H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYVISXLFBQBKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.